Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate

Skeletal editing Heterocycle functionalization Carbene transfer

Rationally designed 1,2-benzisothiazole building block with two orthogonal functionalization vectors. The 6-bromo substituent undergoes Pd-catalyzed Suzuki-Miyaura cross-coupling (literature yields up to 99% on bromo-benzothiazole analogs), while the 3-ethyl carboxylate enables independent hydrolysis or amidation. This scaffold is mechanistically distinct from 1,3-benzothiazoles under carbene transfer conditions, undergoing direct monocarbon insertion for skeletal editing applications. Stored at 2-8°C; available from mg to gram scale with typical lead times of 1 week.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.15 g/mol
CAS No. 858671-74-6
Cat. No. B1394116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-1,2-benzothiazole-3-carboxylate
CAS858671-74-6
Molecular FormulaC10H8BrNO2S
Molecular Weight286.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NSC2=C1C=CC(=C2)Br
InChIInChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3
InChIKeyZMOIGRSGHBJKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate Overview


Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate (CAS 858671-74-6; molecular formula C10H8BrNO2S; molecular weight 286.14; synonym: ethyl 6-bromobenzo[d]isothiazole-3-carboxylate) is a functionalized 1,2-benzisothiazole building block featuring a 6-bromo substituent and a 3-ethyl carboxylate moiety . 1,2-Benzisothiazoles are sulfur-nitrogen heterocycles consisting of a benzene ring fused to an isothiazole ring. As a class, benzisothiazoles exhibit divergent reactivity profiles compared to their isomeric benzothiazole counterparts [1]. The compound is commercially available at 95% purity or higher, stored at 2–8°C, with a predicted boiling point of 323.3±24.0°C and density of 1.618 .

1,2-Benzisothiazole core: divergent reactivity from 1,3-benzothiazole in carbene transfer, not interchangeable
Orthogonal handles: 6-Br for Suzuki coupling, 3-CO₂Et for independent functionalization
Building block supplied at ≥95% purity, stored at 2–8°C, supporting multistep synthesis workflows

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate: Why Analogs Fall Short


Limited Evidence Statement: Comprehensive head-to-head comparative biological activity data for ethyl 6-bromo-1,2-benzothiazole-3-carboxylate versus its closest structural analogs are not available in the primary peer-reviewed literature at the time of this analysis. The differentiation evidence presented below derives primarily from class-level scaffold comparisons [1] and from literature on structurally related benzothiazole and benzisothiazole derivatives. Procurement decisions should therefore be guided by the unique synthetic versatility of this specific scaffold (1,2-benzisothiazole core with 6-bromo and 3-carboxylate orthogonal handles) rather than by direct activity comparisons. The 1,2-benzisothiazole core is not interchangeable with the 1,3-benzothiazole scaffold: under photochemical carbene transfer conditions, benzisothiazole undergoes direct monocarbon atom insertion, whereas benzothiazole follows a distinct stepwise pathway, demonstrating fundamentally divergent reactivity [1].

1,3-Benzothiazole isomer: fundamentally different carbene transfer pathway; cannot replicate scaffold-specific ring expansion.
tert-Butyl ester analog: lower density, higher boiling point, and acid-labile deprotection strategy may alter workup and route selection.
Non-halogenated or des-carboxylate analogs: lose the 6-Br cross-coupling handle and orthogonal carboxylate vector, limiting synthetic versatility.

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate: Differentiation Evidence


Scaffold Topology Drives Carbene Reactivity Divergence

The 1,2-benzisothiazole scaffold (the core of ethyl 6-bromo-1,2-benzothiazole-3-carboxylate) exhibits fundamentally distinct reactivity compared to its isomeric 1,3-benzothiazole counterpart. Under photochemical carbene transfer conditions, 1,2-benzisothiazole undergoes direct monocarbon atom insertion to selectively form ring-expanded products. In contrast, 1,3-benzothiazole follows a stepwise transformation involving initial carbon-atom exchange followed by carbon-atom insertion, affording benzothiazoline and benzothiazine derivatives [1]. Metal-catalyzed carbene transfer fails to proceed with aromatic benzothiazole but efficiently engages dearomatized benzothiazole intermediates [1]. This scaffold-specific divergence enables distinct synthetic trajectories and cannot be replicated by substituting one isomer for the other.

Carbene pathway
Class-level inference
1,2-Benzisothiazole: direct monocarbon insertion → ring-expanded products. 1,3-Benzothiazole: stepwise C-exchange then insertion → benzothiazoline/benzothiazine derivatives. Metal-catalyzed carbene transfer productive only with dearomatized benzothiazole.
Scaffold-specific reactivity; not interchangeable with 1,3-benzothiazole in skeletal editing.
Photochemical and metal-catalyzed conditions; qualitative pathway divergence.
Skeletal editing Heterocycle functionalization Carbene transfer

Sequential Suzuki Coupling via Orthogonal Halogen Reactivity

The 6-bromo substituent on the 1,2-benzisothiazole core provides a strategic synthetic handle with established orthogonal reactivity relative to iodo substituents. In the structurally related 4-bromo-2-iodobenzothiazole system, the difference in reactivity between bromine and iodine enables sequential Suzuki-Miyaura cross-coupling reactions, allowing convergent access to 2,4-disubstituted polyaromatic benzothiazole derivatives [1]. This orthogonal reactivity has been advantageously exploited to achieve modular access to polysubstituted benzothiazole-based chemical space [1][2]. While not directly quantified for ethyl 6-bromo-1,2-benzothiazole-3-carboxylate, the bromo substituent at position 6 analogously provides a site for Pd-catalyzed cross-coupling that can be selectively activated in the presence of other halogens or orthogonal functional groups.

Cross-coupling handle
Class-level inference
6-Br substituent enables Pd-catalyzed Suzuki-Miyaura coupling, analogous to orthogonal Br/I differentiation in 4-bromo-2-iodobenzothiazole series for sequential functionalization.
Supports site-selective derivatization in multistep sequences.
Orthogonal reactivity not directly quantified for target compound.
Cross-coupling Palladium catalysis Sequential functionalization

Ethyl vs. tert-Butyl Ester Properties

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate differs measurably from its tert-butyl ester analog (CAS 932702-07-3) in key physicochemical parameters that affect synthetic workup and purification. The ethyl ester (target compound) has a density of 1.618 and molecular weight of 286.14 . The tert-butyl ester analog (C12H12BrNO2S; MW 314.20) has a lower density of 1.496, different boiling point (340.6°C vs. 323.3°C), and calculated LogP of 4.0141 [1]. These differences impact chromatographic behavior, solvent partitioning, and volatility during concentration steps. The ethyl ester also offers orthogonal deprotection conditions compared to the tert-butyl group, providing strategic flexibility in multistep syntheses where selective carboxylate deprotection is required.

Ester properties
Cross-study comparable
Ethyl ester: density 1.618, Bp 323.3°C. tert-Butyl ester: density 1.496 (−0.122), Bp 340.6°C (+17.3°C), MW +28 Da, LogP 4.0141.
Density and boiling point differences impact chromatography, partitioning, and volatility during workup.
Predicted values; ethyl ester enables orthogonal deprotection vs. acid-labile tert-butyl.
Ester protecting group strategy Physicochemical properties Synthetic intermediate selection

6-Bromo Substituent: Kinase Inhibition Potential

The 6-bromo substitution pattern on benzothiazole-containing scaffolds has demonstrated measurable kinase inhibitory activity in related compound series. A 6-bromo-substituted benzothiazole derivative showed an IC50 of 350 nM against rat c-Jun N-terminal kinase 3 (JNK3) [1]. Another 6-bromo-benzothiazole derivative (CHEMBL279673) exhibited an IC50 of 1.80 μM against human placental aldose reductase [2]. Additionally, ligand-free Suzuki coupling methodology has enabled the synthesis of 2-arylbenzothiazole COX-2 inhibitors with submicromolar potency and selectivity superior to celecoxib, with yields reaching 99% [3]. These findings establish that the 6-bromo-benzothiazole motif (structurally analogous to the target compound‘s 6-bromo-1,2-benzisothiazole core) can confer meaningful target engagement when incorporated into appropriate inhibitor frameworks. The 3-carboxylate moiety additionally provides a handle for further functionalization or conjugation.

Kinase inhibition
Class-level inference
Related 6-bromo-benzothiazoles: IC₅₀ 350 nM (rat JNK3), 1.80 μM (aldose reductase). Submicromolar COX-2 inhibitor yields up to 99% via ligand-free Suzuki coupling.
6-Br motif may contribute to target engagement; supports selection in kinase-targeted library synthesis.
No direct IC₅₀ for target compound; literature on structural analogs.
Kinase inhibition Anticancer Structure-activity relationship

Ethyl 6-bromo-1,2-benzothiazole-3-carboxylate: Application Scenarios


Orthogonal Derivatization in Library Synthesis

The compound serves as a privileged scaffold for generating structurally diverse 1,2-benzisothiazole libraries. The 6-bromo substituent enables Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, supported by literature demonstrating that bromo-substituted benzothiazoles undergo efficient coupling with yields up to 99% under optimized conditions [1]. The 3-ethyl carboxylate can be independently hydrolyzed to the carboxylic acid or converted to amides, esters, or other derivatives, providing a second orthogonal functionalization vector. This dual-handle architecture enables systematic SAR exploration around the 1,2-benzisothiazole core.

Kinase Inhibitor Hit-to-Lead Development

Given that structurally related 6-bromo-benzothiazole derivatives have demonstrated IC50 values as low as 350 nM against JNK3 kinase [2] and 1.80 μM against aldose reductase [3], ethyl 6-bromo-1,2-benzothiazole-3-carboxylate represents a rationally selected starting point for kinase-targeted medicinal chemistry. The 6-bromo substituent provides a hydrophobic aryl bromide moiety that can occupy kinase hydrophobic pockets or serve as a synthetic handle for introducing additional substituents to optimize potency and selectivity. The 3-carboxylate offers a site for tuning physicochemical properties or introducing solubilizing groups.

Skeletal Editing & Late-Stage Functionalization

The 1,2-benzisothiazole scaffold of this compound exhibits reactivity distinct from 1,3-benzothiazoles under carbene transfer conditions, undergoing direct monocarbon atom insertion to afford ring-expanded products rather than the stepwise pathway observed with benzothiazole [4]. This scaffold-specific behavior makes ethyl 6-bromo-1,2-benzothiazole-3-carboxylate a valuable substrate for skeletal editing methodology development, enabling access to novel heterocyclic chemotypes that cannot be obtained from the isomeric benzothiazole starting materials.

1,2-Benzisothiazole-Based Antiviral Development

1,2-Benzisothiazol-3(2H)-one derivatives have demonstrated potent inhibition of Dengue and West Nile virus NS2B/NS3 proteases, with compound 7n showing IC50 values of 3.75 ± 0.06 μM (DENV2) and 4.22 ± 0.07 μM (WNV) at 10 μM screening concentration [5]. While ethyl 6-bromo-1,2-benzothiazole-3-carboxylate is the 3-carboxylate rather than the 3-one analog, it provides a precursor for generating diverse 1,2-benzisothiazole-derived antiviral candidates through synthetic manipulation of the 3-position and 6-bromo handle.

Application
Selection Property
Validation Focus
Orthogonal library synthesis
Dual orthogonal handles (6-Br, 3-CO₂Et)
Suzuki coupling efficiency, deprotection orthogonality
Kinase inhibitor hit-to-lead research
6-Bromo substitution motif
Kinase panel screening, SAR expansion
Skeletal editing methodology
1,2-Benzisothiazole scaffold
Carbene transfer product distribution
Antiviral candidate design
Benzisothiazole core (vs. benzisothiazolone)
NS2B/NS3 protease inhibition in related series

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